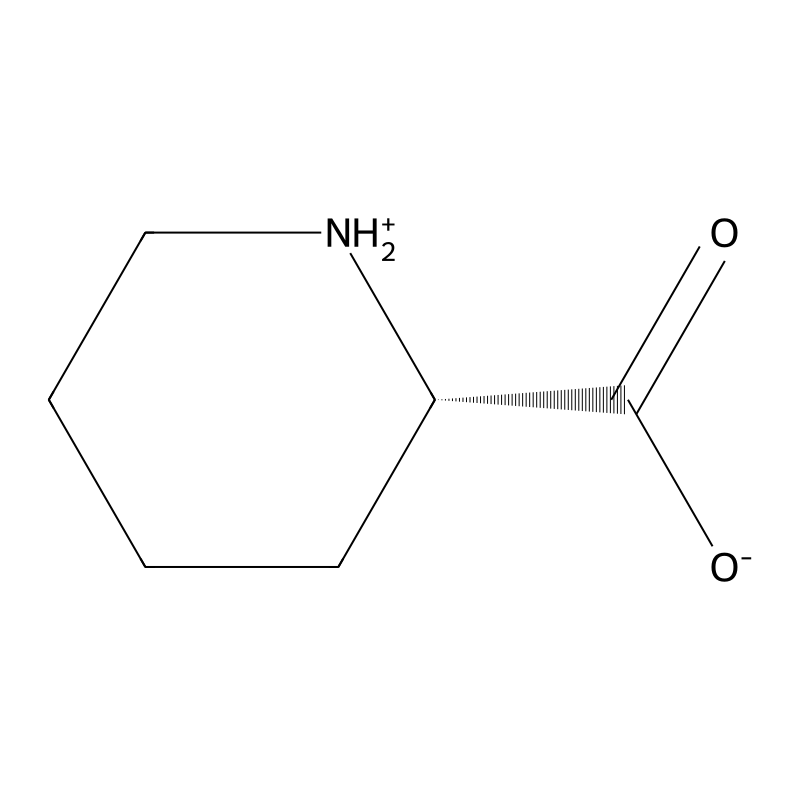

l-Pipecolic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Biochemical Marker and Disease Association

- Zellweger Syndrome: Studies have shown elevated levels of L-pipecolic acid in the blood of Zellweger syndrome patients. This genetic disorder disrupts peroxisome biogenesis, impacting cellular breakdown of various molecules, including L-pipecolic acid. L-pipecolic acid levels thus serve as a potential biomarker for the disease.

Plant Defense Mechanism

- Systemic Acquired Resistance (SAR): Research suggests L-pipecolic acid acts as a signaling molecule in plants, triggering a systemic defense response against pathogens. When a plant part is infected, L-pipecolic acid travels throughout the plant, alerting distant tissues to activate defense mechanisms [].

Lysine Metabolism Abnormalities

- Hyperpipecolic acidemia: This rare genetic disorder results from a deficiency in the enzyme responsible for L-pipecolic acid breakdown. Elevated L-pipecolic acid levels disrupt normal cellular function, leading to various health complications.

L-Pipecolic acid, also known as piperidine-2-carboxylic acid, is a cyclic amino acid derived from L-lysine. Its chemical formula is , and it has a molar mass of approximately 129.16 g/mol. This compound appears as a colorless solid with a melting point of 268 °C (514 °F) and is classified as a non-proteogenic amino acid, meaning it is not directly encoded by the genetic code but plays significant roles in biological processes .

L-Pipecolic acid is structurally similar to L-proline, differing only in the size of the ring—L-pipecolic acid features a six-membered ring compared to L-proline's five-membered ring . It is known for its various biological functions, including acting as a compatible solute in microorganisms and as a precursor for several bioactive molecules .

- Research suggests L-Pipecolic acid plays a role in certain metabolic pathways, but the exact mechanisms aren't fully understood [].

- Elevated levels of L-Pipecolic acid are observed in some human disorders affecting breakdown processes [].

- More research is needed to elucidate its specific functions in biological systems.

- Scientific literature regarding the safety profile of L-Pipecolic acid is limited.

- Always handle unknown compounds with caution and consult safety data sheets (SDS) from reputable chemical suppliers if handling this material.

L-Pipecolic acid exhibits several biological activities:

- Metabolite: It serves as a metabolite of L-lysine, playing a role in various metabolic pathways within organisms .

- Compatible solute: In microorganisms such as Corynebacterium glutamicum, L-pipecolic acid acts as a compatible solute, helping cells to adapt to osmotic stress by stabilizing proteins and cellular structures under high osmolarity conditions .

- Potential therapeutic roles: Elevated levels of L-pipecolic acid have been associated with certain neurological conditions, including forms of epilepsy, indicating its potential relevance in medical research .

L-Pipecolic acid can be synthesized through several methods:

- Biocatalytic Synthesis: Utilizing enzymes such as transaminases and reductases allows for efficient production from L-lysine. Recent studies have shown that using immobilized enzymes can yield high conversion rates (>99%) in continuous flow systems .

- Chemical Synthesis: Traditional synthetic routes involve multi-step

L-Pipecolic acid has diverse applications across various fields:

- Pharmaceuticals: It is used as an intermediate in the synthesis of bioactive compounds and pharmaceuticals due to its unique structural properties.

- Agriculture: As a compatible solute, it can be utilized to improve stress tolerance in crops.

- Biochemistry: It serves as a research tool for studying metabolic pathways involving lysine and related compounds .

Research on L-pipecolic acid interactions reveals its role in various biochemical pathways:

- It has been shown to interact with enzymes involved in lysine metabolism, influencing the production of other metabolites.

- Studies indicate that it may modulate cellular responses under osmotic stress conditions by stabilizing cellular structures and proteins during high salt concentrations .

Additionally, investigations into its potential neuroprotective effects suggest that it might interact with neurotransmitter systems, although further research is needed to elucidate these mechanisms fully.

L-Pipecolic acid shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Key Differences | Unique Properties |

|---|---|---|---|

| L-Proline | Five-membered ring | One less carbon atom in the ring | Commonly found in proteins |

| L-Lysine | Linear amino acid | Contains two amine groups; not cyclic | Essential amino acid for humans |

| 4-Piperidone | Six-membered ring | Contains a ketone functional group | Used in the synthesis of pharmaceuticals |

| Cadaverine | Linear diamine | Two amine groups; not cyclic | Produced from lysine decarboxylation |

L-Pipecolic acid's uniqueness lies in its cyclic structure and its specific roles as both a metabolite and compatible solute, which distinguishes it from linear amino acids and other cyclic compounds like L-proline.

L-Pipecolic acid was first synthesized in 1891 by Ladenburg through the reduction of picolinic acid using sodium and ethanol. Early studies in the 1940s and 1950s identified it as a natural component in plants, including Trifolium repens and Medicago sativa. Its isolation from human physiological fluids (e.g., urine, plasma, cerebrospinal fluid) later established its role in mammalian metabolism. The discovery of its enantiomeric forms (L- and D-pipecolic acid) and their distinct biochemical pathways expanded research into stereochemistry-dependent functions.

Significance in Biochemical Research

L-Pipecolic acid serves as a critical precursor for microbial secondary metabolites (e.g., rapamycin, slaframine) and a signaling molecule in plant systemic acquired resistance (SAR). Its accumulation in peroxisomal disorders (e.g., Zellweger syndrome) and chronic liver diseases highlights its diagnostic potential. Structurally, it acts as a chelating agent, forming complexes with transition metals like copper.

Taxonomic Distribution

L-Pipecolic acid is ubiquitously distributed across kingdoms:

- Plants: Citrus spp., Myroxylon trees, and alfalfa (Medicago sativa).

- Microbes: Pseudomonas putida, Rhizoctonia leguminicola, and Corynebacterium glutamicum.

- Animals: Humans, rodents, and marine organisms.

Nomenclature and Classification

Molecular Formula and Structural Characteristics

L-Pipecolic acid possesses the molecular formula C₆H₁₁NO₂ with a molecular weight of 129.16 g/mol [2] [5] [7]. The compound is systematically named as (S)-piperidine-2-carboxylic acid and represents a six-membered saturated heterocyclic amino acid derivative [3] [4]. The structural framework consists of a piperidine ring bearing a carboxylic acid functional group at the 2-position [1] [2].

The piperidine ring adopts a chair conformation, which is the most energetically favorable arrangement for this six-membered saturated ring system [3] [28]. The carboxyl group occupies an equatorial position in this chair conformation, minimizing steric interactions and contributing to the overall structural stability [28] [37]. This cyclic structure distinguishes L-pipecolic acid from linear amino acids and imparts unique conformational properties to the molecule [3] [37].

The compound exists as a zwitterionic species under physiological conditions, with the amino nitrogen bearing a positive charge and the carboxylate group carrying a negative charge [2] [7]. This internal salt formation significantly influences both the physical properties and chemical behavior of L-pipecolic acid [7] [41].

Stereochemistry and Isomeric Forms

L-Pipecolic acid exhibits chirality at the C-2 carbon atom, resulting in two possible enantiomeric forms [3] [6]. The L-enantiomer corresponds to the (S)-configuration according to the Cahn-Ingold-Prelog priority rules [2] [7]. The D-enantiomer, designated as (R)-pipecolic acid, represents the opposite stereochemical configuration [6] [23].

The stereochemical designation follows established nomenclature where the L-form exhibits a specific rotation of approximately -27° when measured in water at a concentration of 4 g/100 mL [5] [7] [8]. This optical rotation value serves as a definitive identifier for the L-enantiomer and distinguishes it from its mirror image [7] [33].

Conformational analysis reveals that the piperidine ring can adopt multiple chair conformations designated as αCδ and δCα configurations [37]. Additionally, the position of the hydrogen atom on the nitrogen introduces further conformational possibilities, with equatorial and axial orientations possible for each ring configuration [37]. These conformational variations contribute to the complex three-dimensional structure of L-pipecolic acid in solution [37].

Physical Properties

Melting and Boiling Points

L-Pipecolic acid exhibits a melting point of 272°C [7] [15], demonstrating considerable thermal stability. Alternative literature sources report the melting point as 277°C with decomposition [7], indicating that the compound undergoes thermal degradation at elevated temperatures rather than simple melting.

The boiling point has been estimated at approximately 239.22°C [7] [10], though this value represents a calculated estimate rather than experimentally determined data [29]. The relatively high boiling point reflects the strong intermolecular hydrogen bonding interactions present in the crystalline and liquid phases [7] [36].

Solubility Parameters

L-Pipecolic acid demonstrates excellent solubility in water, with reported values of 74,060 mg/L at 25°C [15]. This high aqueous solubility results from the polar nature of both the amino and carboxylic acid functional groups, which readily form hydrogen bonds with water molecules [4] [7].

The compound exhibits polar solvent compatibility, being readily soluble in water and other protic solvents [7] [8]. The zwitterionic nature of L-pipecolic acid at physiological pH contributes significantly to its hydrophilic character and water solubility [7] [12].

Solubility characteristics are pH-dependent due to the ionizable nature of both the amino and carboxyl groups [7] [12]. Under acidic conditions, the compound exists predominantly in its protonated form, while basic conditions favor the deprotonated carboxylate species [7].

Optical Activity

L-Pipecolic acid exhibits significant optical activity with a specific rotation [α]₂₀/D of -27.5° when measured in water at a concentration of 5 g/100 mL and temperature of 24°C [7]. Alternative measurements report values ranging from -25.0° to -28.0° under similar conditions [8] [33].

The optical rotation serves as a critical parameter for confirming the stereochemical purity and identity of the L-enantiomer [5] [7]. Variations in the reported values likely reflect differences in measurement conditions, concentration, and temperature [7] [8].

The magnitude of optical rotation indicates strong chiral discrimination, making L-pipecolic acid suitable for applications requiring enantiomeric purity [6] [7]. This optical activity proves essential for analytical methods used to distinguish between the L- and D-enantiomers [6] [23].

Chemical Reactivity

L-Pipecolic acid participates in typical amino acid reactions due to the presence of both amino and carboxyl functional groups [31] [32]. The compound readily undergoes esterification reactions with alcohols under acidic conditions to form the corresponding methyl, ethyl, or other alkyl esters [32] [33].

Amide formation represents another significant reaction pathway, where the carboxyl group can be activated and coupled with various amines to produce pipecolic acid amides [31]. These reactions typically employ standard peptide coupling reagents and proceed under mild conditions [31].

The amino group can participate in acylation reactions with acid chlorides or anhydrides to form N-protected derivatives [26] [31]. Such modifications prove valuable for synthetic applications and analytical derivatization procedures [31] [46].

Oxidation reactions can occur at the amino nitrogen under specific conditions, potentially leading to iminium ion formation [34] [45]. However, the cyclic nature of the piperidine ring influences the reactivity compared to linear amino acids [34] [45].

The compound exhibits chelating properties due to the presence of both nitrogen and oxygen donor atoms, enabling complex formation with metal ions [3] [36]. These metal complexes have been utilized in resolution procedures for separating enantiomers [6] [36].

Spectroscopic Characteristics

Nuclear Magnetic Resonance Spectral Properties

¹H Nuclear Magnetic Resonance spectroscopy reveals characteristic chemical shifts for L-pipecolic acid when measured in deuterium oxide [16] [22]. The α-hydrogen appears as a multiplet around 3.57 ppm, while the ring methylene protons exhibit complex multipicity patterns between 1.2 and 3.2 ppm [16] [22].

Detailed chemical shift assignments for ¹H Nuclear Magnetic Resonance include: the C-2 hydrogen at 3.571 ppm, the C-6 methylene protons at 3.203 ppm, and the remaining ring protons distributed between 1.73 and 2.206 ppm [22]. These assignments were confirmed through two-dimensional correlation experiments [22].

¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information with the carboxyl carbon resonating at 177.371 ppm [22]. The ring carbons appear at characteristic positions: C-2 at 61.7 ppm, C-3 at 29.224 ppm, C-4 at 24.26 ppm, C-5 at 24.519 ppm, and C-6 at 46.367 ppm [22].

The Nuclear Magnetic Resonance data confirm the chair conformation of the piperidine ring and provide definitive structural identification [22] [37]. Coupling constant analysis reveals the stereochemical relationships between adjacent protons [18] [22].

Mass Spectrometry Profile

Mass spectrometry analysis of L-pipecolic acid yields a molecular ion peak at m/z 130 in positive ion mode, corresponding to the protonated molecular ion [M+H]⁺ [19] [23]. The base peak appears at m/z 84, resulting from the loss of the carboxyl group (46 mass units) [19] [23].

Collision-induced dissociation experiments reveal characteristic fragmentation patterns with primary fragments at m/z 84 and additional peaks corresponding to ring cleavage products [19] [20]. The fragmentation pathway involves initial loss of the carboxylic acid functionality followed by ring opening reactions [20].

Tandem mass spectrometry employs the transition m/z 130 → m/z 84 for selective detection and quantification purposes [19] [23]. This transition provides excellent specificity for L-pipecolic acid analysis in complex biological matrices [19] [23].

Collision cross section measurements using ion mobility spectrometry yield values of approximately 127-139 Ų depending on the ionization conditions and instrument calibration [1] [2]. These measurements provide additional structural confirmation and aid in isomer differentiation [1] [2].

Infrared Spectroscopy Data

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of amino and carboxyl functional groups in L-pipecolic acid [20] [21]. The broad O-H stretch from the carboxylic acid appears around 3000-3500 cm⁻¹, overlapping with N-H stretching vibrations [20] [21].

Carbonyl stretching occurs near 1650-1700 cm⁻¹, typical for carboxylic acid C=O bonds [20] [21]. The exact position depends on the degree of hydrogen bonding and the physical state of the sample [20] [21].

C-H stretching vibrations from the piperidine ring methylene groups appear in the 2800-3000 cm⁻¹ region [20] [21]. Ring breathing modes and C-N stretching vibrations contribute to the fingerprint region below 1500 cm⁻¹ [20] [21].

Infrared ion spectroscopy provides enhanced resolution and structural detail compared to conventional infrared methods [20]. This technique enables differentiation between closely related isomers and conformers based on subtle vibrational frequency differences [20] [21].

Crystallographic Data

Crystal structure determination of L-pipecolic acid complexes reveals important solid-state structural features [24] [28] [36]. The (S)-pipecolic acid (2R,3R)-tartrate complex crystallizes in the monoclinic space group P21 with unit cell parameters a = 20.025(3) Å, b = 6.2224(7) Å, c = 6.6475(4) Å, and β = 91.48(1)° [28].

The piperidine ring maintains a chair conformation in the solid state with the carboxyl group occupying an equatorial position [28] [36]. This conformation minimizes steric interactions and represents the most thermodynamically stable arrangement [28] [36].

Intermolecular hydrogen bonding networks dominate the crystal packing arrangement [28] [36] [39]. The carboxyl groups participate in hydrogen bonding interactions with neighboring molecules, creating extended supramolecular structures [28] [36].

| Parameter | Value | Unit |

|---|---|---|

| Crystal System | Monoclinic [28] | - |

| Space Group | P21 [28] | - |

| Unit Cell a | 20.025(3) [28] | Å |

| Unit Cell b | 6.2224(7) [28] | Å |

| Unit Cell c | 6.6475(4) [28] | Å |

| Beta Angle | 91.48(1) [28] | degrees |

| Volume | 828.0(1) [28] | Ų |

| Density | 1.257 [28] | g/cm³ |

Crystal packing analysis reveals hydrophobic and hydrophilic regions segregated along specific crystallographic axes [36]. The hydrophobic portions of the piperidine rings cluster together while the polar carboxyl and amino groups form hydrogen-bonded networks [36] [39].

Lysine catabolism proceeds through two major distinct pathways that both contribute to L-pipecolic acid formation: the saccharopine pathway and the pipecolate pathway [4] [5] [6]. These pathways exhibit remarkable tissue and organism specificity, with different enzymatic machinery governing lysine degradation in various biological contexts.

The saccharopine pathway represents the predominant lysine degradative route in extracerebral tissues [5] [6]. This mitochondrial pathway involves the sequential action of lysine 2-oxoglutarate reductase and saccharopine dehydrogenase [4]. The initial step condenses lysine with 2-oxoglutarate to form saccharopine, which is subsequently hydrolyzed to α-aminoadipic acid and glutamic acid [4]. Although primarily focused on complete lysine degradation, this pathway can contribute to L-pipecolic acid formation through retrograde processing [7].

In contrast, the pipecolate pathway predominates in adult mammalian brain tissue and represents the primary route for L-pipecolic acid biosynthesis [5] [6] [8]. This peroxisomal and cytosolic pathway differs fundamentally from the saccharopine route by forming the cyclic ketimine intermediate Δ¹-piperideine-2-carboxylate, which is subsequently reduced to L-pipecolic acid [5] [6]. The pathway localizes primarily to peroxisomes and cytosol, distinguishing it from the mitochondrial saccharopine pathway [9] [5].

Plant lysine catabolism follows a specialized pipecolate pathway that has evolved unique characteristics for immune function [3] [10] [11]. This pathway operates through a three-step biochemical sequence involving specialized plant enzymes that convert L-lysine to N-hydroxypipecolic acid, a critical immune signaling molecule [12] [13]. The plant pathway demonstrates remarkable integration with defense mechanisms, linking amino acid metabolism directly to pathogen resistance [10] [14].

Cyclodeamination Mechanisms

Cyclodeamination represents the direct conversion of lysine to L-pipecolic acid through simultaneous ring closure and deamination reactions [1] [2] [15]. This mechanism occurs primarily in microbial secondary metabolite biosynthesis and involves specialized enzymes that catalyze both cyclization and ammonia elimination in a single catalytic event [1] [2].

The cyclodeamination reaction proceeds through a unique mechanism that encompasses reversible oxidation at the α-amine position, internal cyclization, and subsequent re-reduction of the cyclic intermediate [1] [2]. This process involves the formation of Δ¹-piperideine-2-carboxylate as a transient intermediate that is immediately reduced to L-pipecolic acid [1] [2] [16]. The reaction mechanism has been confirmed through isotopic labeling studies, which demonstrate loss of the α-amine nitrogen and retention of the hydrogen atom at the α-carbon position [1] [2].

Substrate specificity in cyclodeamination reactions extends beyond lysine to include related amino acids. Lysine cyclodeaminases accept L-ornithine as an alternative substrate, albeit with significantly reduced catalytic efficiency compared to lysine [1] [2] [17]. The enzymes demonstrate remarkable stereoselectivity, showing strong preference for L-amino acid substrates and producing L-pipecolic acid with high enantiomeric excess [17].

The catalytic mechanism involves tightly bound nicotinamide adenine dinucleotide as a prosthetic group rather than a traditional cofactor [1] [2] [15]. This unique cofactor utilization distinguishes cyclodeaminases from conventional dehydrogenases and represents a specialized adaptation for the complex cyclodeamination chemistry [1] [2] [16].

Enzymatic Catalysis in Biosynthesis

Lysine Cyclodeaminase (RapL/FkbL)

Lysine cyclodeaminase represents a unique enzyme class that utilizes nicotinamide adenine dinucleotide as a catalytic prosthetic group rather than as a co-substrate [1] [2] [15]. The enzyme RapL, encoded in the rapamycin gene cluster, has been extensively characterized as the prototype member of this enzyme family [1] [2] [16].

Structural organization of lysine cyclodeaminase reveals a complex enzyme architecture that accommodates both substrate binding and cofactor-mediated catalysis [15] [18]. Crystal structure studies have identified a substrate delivery tunnel between the ε-carboxyl moiety of Glu264 and the α-carboxyl moiety of Asp236 [15] [18]. The enzyme exhibits a nicotinamide adenine dinucleotide-mediated "gate keeper" function involving NAD⁺/NADH and Arg49 that controls substrate binding and entry [15] [18].

Catalytic properties demonstrate remarkable specificity for the cyclodeamination reaction. The enzyme converts L-lysine to L-pipecolic acid with a Km value of 1.39 ± 0.32 mM and exhibits maximal activity at pH 6.7 [17]. The enzyme requires no external cofactor for full activity, as it contains approximately 0.17 equivalent of tightly bound NAD⁺ [1] [2] [17]. In the presence of exogenous NAD⁺, the initial reaction rate increases 8-fold with a Km of 2.3 μM for the cofactor [1] [2].

Cofactor dynamics reveal the unique catalytic mechanism of lysine cyclodeaminase. The enzyme utilizes NAD⁺ in a catalytic manner, with the cofactor undergoing reversible reduction and re-oxidation during the reaction cycle [1] [2] [15]. The tightly bound nature of NAD⁺ distinguishes this enzyme from conventional dehydrogenases and reflects the specialized chemistry of cyclodeamination [1] [2] [17].

Other Enzymes Involved in Pipecolic Acid Formation

ALD1 (AGD2-like defense response protein) functions as a crucial lysine aminotransferase in plant pipecolic acid biosynthesis [19] [20] [14]. This pyridoxal-5'-phosphate-dependent enzyme catalyzes the transamination of L-lysine to generate the intermediate compound that subsequently cyclizes to form Δ¹-piperideine-2-carboxylate [3] [10] [19]. The enzyme demonstrates broad substrate specificity, accepting L-methionine, L-leucine, and diaminopimelate as alternative substrates in addition to its primary substrate L-lysine [3].

SARD4 (Systemic Acquired Resistance-Deficient 4) represents a critical reductase enzyme that converts Δ¹-piperideine-2-carboxylate to L-pipecolic acid [10] [11] [21]. This enzyme shares sequence similarity with bacterial ornithine cyclodeaminases but functions specifically as a reductase rather than a cyclodeaminase [10] [11]. SARD4 utilizes NADPH as the reducing equivalent and is essential for systemic acquired resistance in plants [10] [11] [21].

μ-crystallin (CRYM) serves as a ketimine reductase in mammalian lysine metabolism, particularly in brain tissue [22] [8] [23]. This enzyme catalyzes the reduction of Δ¹-piperideine-2-carboxylate to L-pipecolic acid using both NADH and NADPH as cofactors [22] [24]. The enzyme exhibits dual functionality as both a thyroid hormone-binding protein and a metabolic enzyme, with its reductase activity being competitively inhibited by thyroid hormones T3 and T4 [22] [23] [24].

Alternative enzymatic routes include lysine-6-dehydrogenase and pyrroline-5-carboxylate reductase systems used in biotechnological applications [25] [26] [27]. These enzyme combinations provide alternative pathways for L-pipecolic acid production, with the lysine-6-dehydrogenase/pyrroline-5-carboxylate reductase system achieving greater than 99% conversion efficiency in continuous flow reactors [25] [26] [28].

Redox Processes in Pipecolic Acid Formation

Redox catalysis represents a fundamental aspect of L-pipecolic acid biosynthesis across all pathway variants [1] [2] [29]. The formation of L-pipecolic acid invariably involves oxidation-reduction reactions that facilitate both ring closure and the establishment of the final cyclic amino acid structure.

In the cyclodeamination mechanism, redox processes occur through the unique utilization of tightly bound NAD⁺ as a prosthetic group [1] [2] [15]. The reaction proceeds through initial oxidation of the α-amine group, followed by spontaneous cyclization and subsequent reduction of the resulting cyclic imine intermediate [1] [2] [16]. This mechanism represents an unusual redox cycle where NAD⁺ is converted to NADH and then regenerated to NAD⁺ within a single catalytic turnover [30] [31].

The plant pipecolate pathway demonstrates sophisticated redox regulation through multiple enzymatic steps [10] [11] [29]. Following the initial transamination by ALD1, the intermediate Δ¹-piperideine-2-carboxylate requires reduction by SARD4 using NADPH as the electron donor [10] [11]. This reduction step is critical for both local and systemic immunity, as SARD4-deficient plants accumulate the oxidized intermediate but fail to produce sufficient L-pipecolic acid for immune signaling [10] [11] [21].

Cellular redox homeostasis plays a crucial role in regulating pipecolic acid biosynthesis and its biological functions [32] [29]. Studies in tomato plants have revealed that the pipecolic acid biosynthetic pathway modulates cellular redox balance during drought stress, with implications for antioxidant system function [32]. The pathway influences the accumulation of reactive oxygen species and nitric oxide, which serve as upstream signals in plant immunity [29].

Cofactor regeneration systems are essential for sustained L-pipecolic acid production in biotechnological applications [25] [26] [27]. Cell-free biocatalytic systems employ in situ cofactor recycling to maintain the NADPH/NADH pools necessary for continuous enzyme function [25] [27]. These systems achieve high conversion efficiencies through careful balancing of oxidative and reductive enzymatic activities [25] [26].

Regulatory Mechanisms of Biosynthesis

Transcriptional regulation of pipecolic acid biosynthesis involves complex networks of transcription factors that respond to pathogen challenge and stress conditions [33] [34] [12]. The WRKY family of transcription factors, particularly WRKY33, plays a central role in coordinating the expression of biosynthetic genes [33] [34]. WRKY33 directly binds to the ALD1 promoter and positively regulates both pipecolic acid and N-hydroxypipecolic acid biosynthesis in response to bacterial inoculation [34].

Mitogen-activated protein kinase signaling provides upstream regulation of the transcriptional machinery [34]. MPK3 and MPK6 directly phosphorylate WRKY33, creating a regulatory cascade that links pathogen perception to metabolic reprogramming [34]. This signaling pathway establishes a positive feedback loop where pipecolic acid accumulation triggers additional MAPK activation, amplifying the immune response [34].

Post-transcriptional control mechanisms include dynamic regulation of substrate availability and enzyme localization [35] [36]. In engineered bacterial systems, lysine riboswitches have been employed to dynamically regulate the expression of lysine transport genes, thereby controlling substrate flux into the pipecolic acid biosynthetic pathway [35] [36]. This approach demonstrates the potential for fine-tuning pathway output through substrate-level regulation.

Metabolic feedback regulation creates interconnected signaling networks between pipecolic acid biosynthesis and other metabolic pathways [29] [12]. Pipecolic acid accumulation influences the biosynthesis of salicylic acid, creating mutual regulatory interactions between these two defense signaling molecules [29] [12]. The pathway also intersects with glycerol-3-phosphate and reactive oxygen species signaling, establishing a complex metabolic network that coordinates multiple aspects of plant immunity [29].

Subcellular compartmentalization provides additional regulatory control through spatial organization of biosynthetic activities [37]. ALD1 accumulates specifically in epidermal plastids, where it contributes to both local disease resistance and systemic acquired resistance [37]. This subcellular localization ensures that pipecolic acid biosynthesis occurs in tissues most likely to encounter pathogens, optimizing the plant's defensive capabilities [37].

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

Related CAS

15862-86-9 (hydrochloride salt/solvate)

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant